4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide

Catalog No.
S15369760
CAS No.
M.F
C12H17BrN2O
M. Wt
285.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide

Product Name

4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide

IUPAC Name

4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

InChI

InChI=1S/C12H17BrN2O/c13-9-7-11(14-8-9)12(16)15-10-5-3-1-2-4-6-10/h7-8,10,14H,1-6H2,(H,15,16)

InChI Key

MIXCWRJBZBEIOS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CN2)Br

4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide is an organic compound with the molecular formula C12H17BrN2O and a molecular weight of 285.18 g/mol. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen. The presence of a bromine atom at the 4-position and a cycloheptyl group attached to the nitrogen atom in the carboxamide structure contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation Reactions: The pyrrole ring may undergo oxidation to yield derivatives like pyrrole-2,3-diones.
  • Reduction Reactions: The carbonyl group in the carboxamide can be reduced to form the corresponding amine .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide exhibits potential biological activities. It has been investigated for its possible therapeutic effects, including anti-inflammatory and anticancer properties. The specific interactions within biological systems may involve modulation of enzyme or receptor activity, influenced by the compound's structural components such as the bromine atom and cycloheptyl group .

The synthesis of 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide typically involves several steps:

  • Bromination: The initial step often includes electrophilic bromination of a suitable pyrrole derivative using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.
  • Introduction of Cycloheptyl Group: Following bromination, the cycloheptyl group is introduced through nucleophilic substitution or other coupling methods.
  • Purification: Techniques such as recrystallization or column chromatography are employed to purify the final product .

4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide has several applications across different fields:

  • Medicinal Chemistry: Explored for its potential as a bioactive compound with therapeutic properties.
  • Chemical Research: Used as a building block for synthesizing more complex organic molecules.
  • Material Science: Investigated for its role in developing new materials and chemical processes .

Studies examining the interactions of 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide with biological targets have shown that it may affect enzyme activity and receptor binding. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. The unique structural features of this compound may enhance its binding affinity and specificity towards various biological targets .

Several compounds share structural similarities with 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide, including:

Compound NameKey Features
4-bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamideContains a pyrrole ring but with an isobutyl group
4-bromo-N-(2-methylpropyl)anilineAniline structure instead of pyrrole
4-bromo-N-cyclohexyl-N-isobutyl-2-nitroanilineContains a nitro group and cyclohexyl group
4-bromo-N-(1-isopropyl-2-methylpropyl)benzamideBenzamide core with similar functional groups

Uniqueness

The uniqueness of 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide lies in its specific combination of a pyrrole ring, bromine atom, and cycloheptyl group. This arrangement provides distinct chemical reactivity and biological properties that differentiate it from other similar compounds, making it valuable for various applications in research and industry .

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

284.05243 g/mol

Monoisotopic Mass

284.05243 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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